molecular formula C10H14O4 B580408 erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol CAS No. 1280602-81-4

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Cat. No.: B580408
CAS No.: 1280602-81-4
M. Wt: 198.218
InChI Key: PZKYCBMLUGVAGH-LHLIQPBNSA-N
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Description

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a natural product often used in life sciences research It is a phenylpropanoid compound, which means it contains a phenyl group attached to a three-carbon chain

Biochemical Analysis

Biochemical Properties

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol plays a crucial role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, such as oxidoreductases and transferases, which facilitate its conversion into different metabolites. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function . These interactions are essential for the compound’s role in cellular processes and metabolic pathways.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in antioxidant defense, inflammation, and apoptosis . Additionally, it can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidoreductases, reducing the production of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to enhance muscle strength and improve metabolic function, while high doses can lead to toxic effects and adverse reactions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid and glucose metabolism. The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways . Additionally, this compound can affect the levels of key metabolites, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments . The compound’s subcellular localization is determined by targeting signals and post-translational modifications, which direct it to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the reduction of corresponding diketones or aldehydes. One common method is the reduction of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione using sodium borohydride (NaBH4) under mild conditions . The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the roots of Paeonia lactiflora, followed by purification processes. The extraction process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding diketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

    Oxidation: Corresponding diketones or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
  • erythro-Guaiacylglycerol
  • threo-Guaiacylglycerol
  • 1-(3,4-Dimethoxyphenyl)propane-1,2-diol

Comparison: erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its isomer threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, the erythro form may exhibit different physical properties and biological effects .

Properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYCBMLUGVAGH-LHLIQPBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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